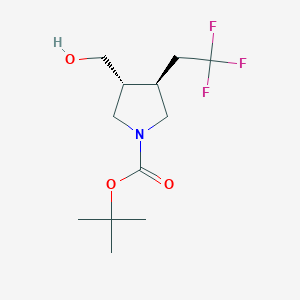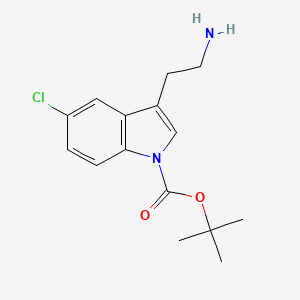
Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, an aminoethyl side chain, and a chloro substituent on the indole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloroindole, tert-butyl chloroformate, and ethylenediamine.
Step 1 - Protection: The amino group of ethylenediamine is protected using tert-butyl chloroformate to form tert-butyl N-(2-aminoethyl)carbamate.
Step 3 - Deprotection: The final step involves deprotecting the amino group under acidic conditions to yield the desired compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro substituent on the indole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products:
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and receptor binding.
Medicine:
Drug Development:
Industry:
Material Science: Employed in the synthesis of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate is largely dependent on its interaction with biological targets. The aminoethyl side chain allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and indole ring contribute to its binding affinity and specificity .
類似化合物との比較
N-Boc-ethylenediamine: Similar in structure but lacks the indole ring and chloro substituent.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.
tert-Butyl carbamate: Lacks the aminoethyl side chain and indole ring.
Uniqueness:
Indole Ring: Provides a unique scaffold for biological activity.
Chloro Substituent: Enhances binding affinity and specificity.
Aminoethyl Side Chain: Facilitates interactions with biological targets.
特性
分子式 |
C15H19ClN2O2 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
tert-butyl 3-(2-aminoethyl)-5-chloroindole-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-8-11(16)4-5-13(12)18/h4-5,8-9H,6-7,17H2,1-3H3 |
InChIキー |
CYCQXNOOENIEGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


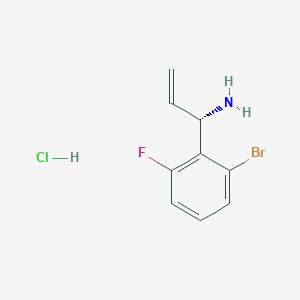
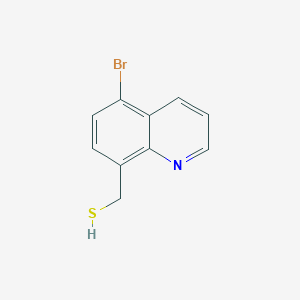
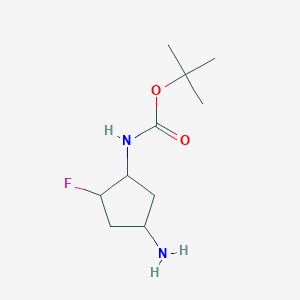

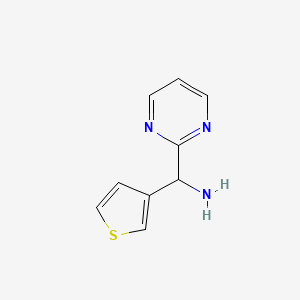
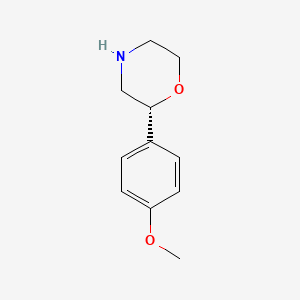
![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride](/img/structure/B13059548.png)
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
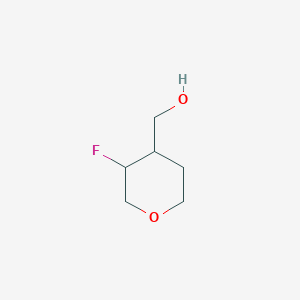


![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)
